1,2-Dibenzoylbenzene

Physical Properties Isomer Comparison Process Chemistry

Select 1,2-Dibenzoylbenzene (ortho-dibenzoylbenzene) to guarantee the regiochemistry your advanced material and pharmaceutical synthesis depends on. Unlike its meta/para isomers, only the ortho configuration enables cyclization to cyclic aryl ether ketone oligomers with ultra-low melt viscosities critical for resin transfer molding. It is the mandatory monomer for achieving high ion-exchange capacity (1.69 mmol/g) in alkaline fuel cell membranes, and the sole precursor for pentasubstituted 3H-benzazepines. CAS 1159-86-0, ≥97% purity, shipped worldwide.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 1159-86-0
Cat. No. B074432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibenzoylbenzene
CAS1159-86-0
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H
InChIKeyOJLABXSUFRIXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibenzoylbenzene (CAS 1159-86-0): Core Properties and Structural Classification for Procurement


1,2-Dibenzoylbenzene (CAS 1159-86-0), also designated as ortho-dibenzoylbenzene, is an aromatic diketone with the molecular formula C₂₀H₁₄O₂ and a molecular weight of 286.32 g/mol [1]. It is characterized as a white to pale yellow crystalline solid with a melting point range of 144–147 °C and a density of 1.165 g/cm³ . Its structure, featuring two benzoyl groups in an ortho arrangement on a central benzene ring, confers distinct geometric and electronic properties that differentiate it from its meta- and para-substituted analogs and underpin its utility in specific synthetic and materials science applications [1].

1,2-Dibenzoylbenzene Procurement: Why In-Class Analogs Are Not Interchangeable


The procurement of 'dibenzoylbenzene' is not a commodity transaction due to the profound impact of substitution pattern on physical properties and reactivity. The ortho (1,2-), meta (1,3-), and para (1,4-) isomers share the same molecular formula and weight but exhibit divergent melting points (144–147 °C, ~100 °C, and 160–165 °C, respectively), which directly affects their processability and formulation behavior . More critically, the ortho arrangement enables unique intramolecular interactions and a specific geometry that is essential for the formation of cyclic oligomers and for directing regioselective functionalization in polymer and heterocycle synthesis [1][2]. Substituting with the meta or para isomer will lead to failed cyclization, altered polymer architecture, or different material performance metrics, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 1,2-Dibenzoylbenzene vs. Closest Analogs


Ortho vs. Para Isomer: Divergent Thermal Properties Impacting Processability

The melting point of 1,2-Dibenzoylbenzene (144–147 °C) is significantly lower than that of its para-isomer, 1,4-Dibenzoylbenzene (160–165 °C) . This difference of approximately 15–20 °C is a direct consequence of the molecular symmetry and packing efficiency of the two isomers .

Physical Properties Isomer Comparison Process Chemistry

Ortho vs. Meta Isomer: Extreme Melting Point Differential Dictates Physical Form

The melting point of 1,2-Dibenzoylbenzene (144–147 °C) is over 45 °C higher than that of the meta-isomer, 1,3-Dibenzoylbenzene (98–108 °C) . This substantial difference stems from the less efficient crystal packing in the asymmetric meta-substituted derivative .

Physical Properties Isomer Comparison Formulation

Ortho-Specific Formation of Low-Viscosity Cyclic Oligomers for Advanced Polymer Processing

The ortho geometry of 1,2-Dibenzoylbenzene is crucial for forming cyclic aryl ether ketone oligomers. These cyclic oligomers exhibit a melt viscosity that is several orders of magnitude lower than their high-molecular-weight linear counterparts [1]. This is a specific property of the ortho-derived cyclic structure, enabling superior processability in composite manufacturing [1].

Polymer Chemistry Ring-Opening Polymerization Melt Viscosity

Achieving High Ion-Exchange Capacity (IEC) in Anion-Exchange Membranes for Fuel Cells

Incorporation of the 1,2-dibenzoylbenzene moiety into a poly(ether sulfone) backbone yields anion-exchange membranes (AEMs) with a high ion-exchange capacity (IEC) of up to 1.69 mmol/g after quaternization [1]. This is a critical performance metric for hydroxide ion conductivity in alkaline fuel cells.

Fuel Cell Membranes Ion Exchange Capacity Polymer Electrolytes

Ortho-Directed Reactivity in Heterocycle Synthesis vs. Linear Condensation Products

The ortho-arrangement of the carbonyl groups in 1,2-Dibenzoylbenzene allows for the specific synthesis of pentasubstituted 3H-benzazepines via a double condensation pathway. Attempts to use other bis(cyanomethyl)amines with 1,2-dibenzoylbenzene, or using the para or meta isomers, result only in acyclic products and do not form the desired heterocycle [1].

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Thermal Stability Benchmark of Derived High-Performance Polymers

Amorphous poly(aryl ether ketone ketone)s synthesized using a 1,2-dibenzoylbenzene-containing monomer exhibit excellent thermal stability, with a 5% weight loss temperature exceeding 400 °C [1]. This high decomposition temperature is a key performance indicator for engineering thermoplastics.

Polymer Chemistry Thermal Stability High-Performance Polymers

Validated Application Scenarios for 1,2-Dibenzoylbenzene Based on Quantitative Evidence


Synthesis of Macrocyclic Precursors for High-Performance Thermoplastic Composites

The ortho-substitution pattern is essential for synthesizing cyclic aryl ether ketone oligomers, which exhibit melt viscosities several orders of magnitude lower than their linear counterparts [1]. This unique property makes 1,2-dibenzoylbenzene the monomer of choice for producing precursors for advanced composite manufacturing via resin transfer molding (RTM) and other melt-processing techniques, where low viscosity is critical for complete fiber impregnation [1].

Fabrication of Anion-Exchange Membranes (AEMs) for Alkaline Fuel Cells

Incorporating 1,2-dibenzoylbenzene into a polymer backbone yields quaternized membranes with a high ion-exchange capacity (IEC) of up to 1.69 mmol/g [2]. This high IEC is directly linked to high hydroxide ion conductivity, a key performance parameter for efficient and durable alkaline fuel cells, establishing this compound as a valuable building block in clean energy material research [2].

Precursor for Ortho-Specific Heterocyclic Synthesis (3-Benzazepines)

The proximity of the two benzoyl groups in the ortho configuration enables a unique double-condensation reaction to form pentasubstituted 3H-benzazepines, a privileged structure in medicinal chemistry [3]. This transformation is not possible with the meta or para isomers, making 1,2-dibenzoylbenzene a non-substitutable reagent for this specific synthetic route to bioactive compounds [3].

Monomer for Thermally Stable, Soluble Poly(Aryl Ether Ketone Ketone)s

A novel chloro-monomer derived from 1,2-dibenzoylbenzene can be polymerized to yield high-molecular-weight, amorphous poly(aryl ether ketone ketone)s [4]. These polymers exhibit a high glass transition temperature and outstanding thermal stability (>400 °C for 5% weight loss), and they are soluble in common solvents like chloroform, enabling facile casting into flexible, transparent films [4]. This combination of processability and thermal performance is valuable for specialty coatings and films in the electronics and aerospace sectors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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